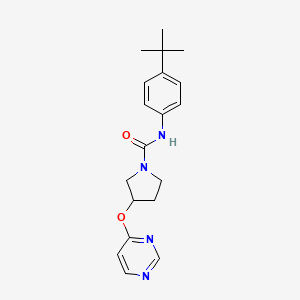
3-(furan-2-ylmethyl)-2,4-dioxo-N-(quinolin-8-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(furan-2-ylmethyl)-2,4-dioxo-N-(quinolin-8-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H14N4O4 and its molecular weight is 362.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Properties
A related compound, N-(Quinolin-6-yl)furan-2-carboxamide, was synthesized through coupling processes, leading to various derivatives with potential for electrophilic substitution reactions. These derivatives could be valuable in further chemical research and applications (El’chaninov & Aleksandrov, 2017).
Catalytic Reactions
The synthesis of bis-benzoquinoline derivatives was catalyzed by iodine through ring-opening of furan, leading to a series of benzoquinoline derivatives. This process highlights the potential role of compounds like 3-(furan-2-ylmethyl)-2,4-dioxo-N-(quinolin-8-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide in catalytic reactions (Chen, Li, Liu, & Wang, 2013).
Antiproliferative Activity
Thieno[2,3-b]pyridines-2-carboxamides, which have a structural similarity, were synthesized and tested for their antiproliferative activity, showing potential in cancer research. This indicates a possible avenue for exploring the applications of our compound in medicinal chemistry (Hung, Arabshahi, Leung, Reynisson, & Barker, 2014).
Palladium-Catalyzed Cyclization
A synthesis involving palladium-catalyzed cyclization of related compounds was developed. This methodology could be applicable for the synthesis and study of similar compounds like this compound (Lindahl, Carroll, Quinn, & Ripper, 2006).
DNA Binding Studies
A study on 2,5-bis(4-guanylphenyl)furan, which shares structural features with our compound, revealed its tight binding to DNA sequences, suggesting potential applications in genetic research and drug development (Laughton, Tanious, Nunn, Boykin, Wilson, & Neidle, 1995).
Pharmacological Relevance
A study reported the synthesis of bifunctional compounds containing quinoline and dihydropyrimidone moieties, illustrating the pharmacological significance of compounds similar to this compound (Watermeyer, Chibale, & Caira, 2009).
ATM Kinase Inhibition
Research on 3-quinoline carboxamides as inhibitors of the ataxia telangiectasia mutated (ATM) kinase suggests a possible role in targeting specific enzymes, which could be relevant for similar compounds (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, & Thomason, 2016).
作用機序
Target of Action
Compounds with similar structures have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity . ERK1/2 are key regulators of cell survival and proliferation, making them promising targets for cancer treatments .
Mode of Action
Similar compounds have been shown to induce apoptosis by down-regulating bcl-2 and up-regulating bax and caspase-3 . This suggests that the compound may interact with its targets to trigger programmed cell death, a crucial process in controlling cell proliferation and survival.
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may influence the map kinase pathway . This pathway plays a critical role in regulating cell growth, differentiation, and survival.
Pharmacokinetics
In silico assessment of similar compounds indicates that they are orally bioavailable without blood-brain barrier penetration . This suggests that the compound may have favorable pharmacokinetic properties that enhance its bioavailability.
Result of Action
Similar compounds have shown anti-proliferative activities against various cell lines . This suggests that the compound may inhibit cell growth and induce cell death, contributing to its potential anti-cancer effects.
Action Environment
The synthesis of similar compounds has been carried out under microwave-assisted conditions , suggesting that certain environmental conditions may enhance the compound’s synthesis and potentially its action.
特性
IUPAC Name |
3-(furan-2-ylmethyl)-2,4-dioxo-N-quinolin-8-yl-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c24-17(22-15-7-1-4-12-5-2-8-20-16(12)15)14-10-21-19(26)23(18(14)25)11-13-6-3-9-27-13/h1-10H,11H2,(H,21,26)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGRDFIECIZGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CNC(=O)N(C3=O)CC4=CC=CO4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2877352.png)
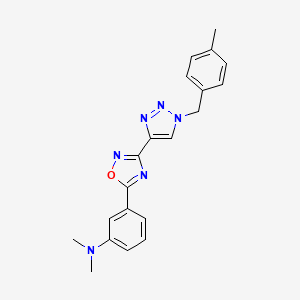
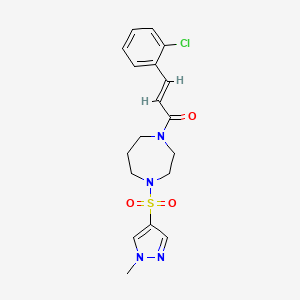
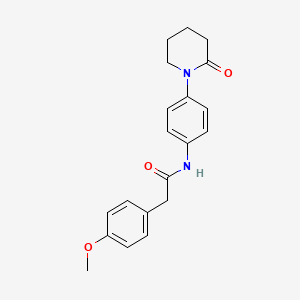
![7-(3,4-diethoxyphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877356.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2877358.png)
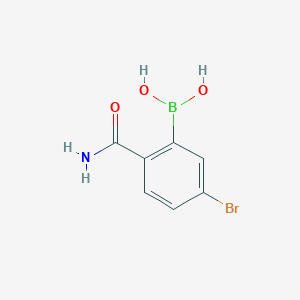
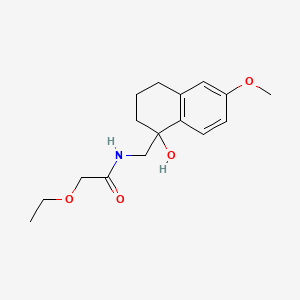
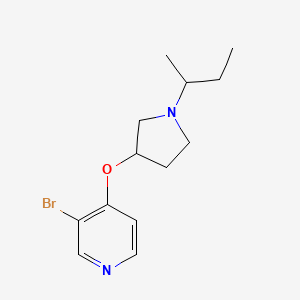

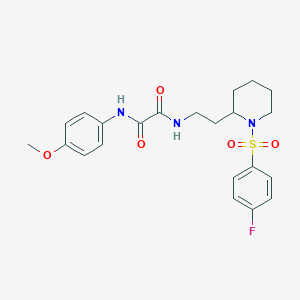
![N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2877372.png)
